molecular formula C20H19N3O5S B12150049 ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate

ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate

Cat. No.: B12150049
M. Wt: 413.4 g/mol
InChI Key: QDIAEQQIQBNDCJ-UHFFFAOYSA-N
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Description

Ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate is a complex organic compound that features a thiazolidinone ring, a benzoate ester, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate typically involves a multi-step process. One common method involves the condensation of 3-hydroxybenzaldehyde with thiosemicarbazide to form the thiazolidinone ring. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like citric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the imino group can produce amine derivatives.

Scientific Research Applications

Ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the thiazolidinone ring can interact with protein residues through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate protein function, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[({(2E)-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a hydroxyphenyl group and a thiazolidinone ring allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 4-[[2-[2-(3-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C20H19N3O5S/c1-2-28-19(27)12-6-8-13(9-7-12)21-17(25)11-16-18(26)23-20(29-16)22-14-4-3-5-15(24)10-14/h3-10,16,24H,2,11H2,1H3,(H,21,25)(H,22,23,26)

InChI Key

QDIAEQQIQBNDCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC(=CC=C3)O)S2

Origin of Product

United States

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